N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Description
This compound features a piperidine core substituted with a pyrazin-2-yl group at the 1-position and a methyl-linked ethanediamide moiety. The N'-aryl group is modified with a trifluoromethyl (-CF₃) substituent at the 3-position of the phenyl ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrazine ring contributes to hydrogen-bonding interactions and aromatic stacking . Ethanediamide (oxalamide) serves as a flexible linker, enabling conformational adaptability for target binding .
Properties
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O2/c20-19(21,22)14-2-1-3-15(10-14)26-18(29)17(28)25-11-13-4-8-27(9-5-13)16-12-23-6-7-24-16/h1-3,6-7,10,12-13H,4-5,8-9,11H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBVFPLKFLCOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the pyrazine and trifluoromethylphenyl groups. The final step often involves the formation of the oxalamide linkage.
Piperidine Derivative Synthesis: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Pyrazine Moiety: The pyrazine group can be introduced via nucleophilic substitution reactions using pyrazine derivatives.
Formation of Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through electrophilic aromatic substitution reactions.
Oxalamide Formation: The final step involves the reaction of the intermediate compounds with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazine and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies on its binding affinity and specificity are essential to understand its pharmacological properties.
Comparison with Similar Compounds
BJ51636: N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide
- Structural Differences :
- The piperidine nitrogen in BJ51636 is substituted with a dimethylsulfamoyl group (-SO₂NMe₂) instead of pyrazin-2-yl.
- The trifluoromethyl group is at the 2-position of the phenyl ring versus 3-position in the target compound.
- The 2-CF₃ substitution may sterically hinder interactions with planar binding pockets compared to 3-CF₃ .
Compounds 8a–8c (Molecules, 2014)
- Structural Differences :
- Compounds 8a–8c (e.g., 8a: N-(1-(4-(3-ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide) feature benzamide linkers instead of ethanediamide.
- The ethylthioureido group introduces sulfur-based hydrogen bonding, unlike the pyrazine or CF₃ groups.
- Synthetic Yields :
7k: N-(4-(pyridin-2-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide
- Structural Differences :
- A pentanamide linker replaces ethanediamide, and the piperazine ring lacks the pyrazine substitution.
- The 2-CF₃-phenyl group on piperazine may alter binding kinetics compared to the 3-CF₃-phenyl in the target compound.
- Functional Implications :
W-18 and W-15 (Pharmacology of W-18 and W-15)
- Structural Differences :
- W-18 and W-15 are sulfonamide-based piperidinylidene derivatives with nitro or chloro substituents, unlike the ethanediamide-pyrazine scaffold.
- Biological Relevance :
Key Research Findings
Structure-Activity Relationships (SAR)
- Pyrazine vs.
- CF₃ Position : 3-CF₃ substitution (target compound) may offer better steric compatibility with hydrophobic pockets than 2-CF₃ (7k, 8a) .
- Linker Flexibility : Ethanediamide’s conformational freedom could improve binding kinetics relative to rigid benzamides (8a–8c) or pentanamides (7k) .
Biological Activity
N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a distinctive structure characterized by the presence of a pyrazine ring, a piperidine ring, and a trifluoromethyl-substituted phenyl group. Its molecular formula is with a molecular weight of approximately 392.4 g/mol. The detailed structural representation is crucial for understanding its interactions at the molecular level.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Piperidine Ring : Cyclization reactions using suitable precursors.
- Introduction of the Pyrazine Ring : Achieved through nucleophilic substitution.
- Trifluoromethyl Substitution : Incorporation of the trifluoromethyl group into the phenyl ring.
- Coupling Reaction : Final amide bond formation between the piperidine and phenyl components.
Antiviral Activity
Research has indicated that derivatives of piperidine and pyrazine exhibit significant antiviral properties. For instance, compounds similar to this compound have shown activity against various viral strains, including HIV and HSV-1. A study reported that certain derivatives demonstrated moderate protection against Coxsackievirus B2 (CVB-2) and HSV-1, with cytotoxic concentrations (CC50) ranging from 54 to 100 μM in cell lines .
Antibacterial and Antifungal Activity
The compound's structural motifs are linked to antibacterial and antifungal activities as well. Research on similar piperazine derivatives has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or bacterial metabolism.
- Receptor Interaction : Binding to cellular receptors can modulate signaling pathways, potentially leading to therapeutic effects.
Study 1: Antiviral Screening
A comprehensive screening of piperidine derivatives revealed that several compounds exhibited antiviral activity against HIV-1. Notably, derivatives with similar structural features to this compound were highlighted for their ability to inhibit viral replication effectively .
Study 2: Antimicrobial Evaluation
In another study, a series of piperazine derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that compounds with trifluoromethyl substitutions displayed enhanced activity against both bacterial and fungal pathogens compared to their non-substituted counterparts .
Data Tables
Q & A
Basic Research Questions
Q. What are the critical synthetic steps for preparing N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide?
- Methodological Answer : The synthesis typically involves three key steps:
Intermediate Preparation : Formation of the trifluoromethylphenyl ethanediamide intermediate via coupling reactions (e.g., using carbodiimide-based reagents like HBTU for amide bond formation) .
Piperidine-Pyrazine Assembly : Introduction of the pyrazine-substituted piperidine moiety via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) or nucleophilic substitution, requiring inert conditions and catalysts like Pd(PPh₃)₄ .
Final Coupling : Conjugation of the intermediates under basic conditions (e.g., triethylamine in THF) to yield the target compound. Purification via column chromatography or recrystallization is critical for removing unreacted starting materials .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify piperidine ring conformation, pyrazine aromaticity, and trifluoromethylphenyl substitution patterns .
- Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., [M+H]⁺ ion) and detect impurities .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What are the hypothesized biological targets of this compound?
- Methodological Answer : Based on structural analogs:
- Receptor Targets : Potential affinity for GPCRs (e.g., serotonin or dopamine receptors) due to the piperidine-pyrazine scaffold, which mimics neurotransmitter pharmacophores .
- Enzyme Inhibition : The trifluoromethyl group may enhance binding to hydrophobic enzyme pockets (e.g., kinases or cytochrome P450 isoforms). Computational docking (AutoDock Vina) and radioligand displacement assays are recommended for validation .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrazine-piperidine coupling step?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to improve cross-coupling efficiency .
- Solvent Optimization : Replace THF with DMF or toluene to enhance solubility of aromatic intermediates .
- Temperature Control : Maintain 80–100°C for Suzuki-Miyaura reactions to balance reaction rate and side-product formation .
Q. How to resolve discrepancies in reported bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Compare cell lines (e.g., HEK293 vs. CHO-K1) and incubation times to identify protocol-dependent variability .
- Metabolic Stability Testing : Use liver microsomes to assess if conflicting in vivo/in vitro results stem from rapid metabolism of the compound .
- Structural Analog Analysis : Benchmark against compounds like N’-[3-(methylsulfanyl)phenyl]-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide to isolate substituent-specific effects .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model piperidine flexibility and trifluoromethylphenyl interactions with receptor hydrophobic pockets .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituting pyrazine with pyridine or altering the ethanediamide linker .
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilizers to maintain compound stability .
- Prodrug Derivatization : Introduce phosphate or acetyl groups to the piperidine nitrogen for enhanced hydrophilicity, followed by enzymatic cleavage in assays .
Data Contradiction Analysis
Conflicting NMR spectral data for the piperidine methylene group (δ 3.1–3.5 ppm vs. δ 2.8–3.0 ppm)
- Resolution Strategy :
- Conformational Analysis : Piperidine chair vs. boat conformers can shift proton chemical shifts. Perform variable-temperature NMR to assess ring dynamics .
- Counterion Effects : Compare spectra of free base vs. hydrochloride salts, as ionized forms may alter electronic environments .
Key Research Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
